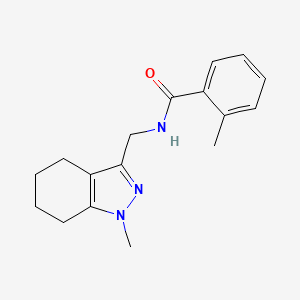

2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Description

2-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked via an amide bond to a (1-methyltetrahydroindazol-3-yl)methyl substituent. Potential applications may include pharmaceutical (e.g., antiviral or anti-HIV activity) or agrochemical uses, inferred from structurally similar benzamides in the evidence .

Properties

IUPAC Name |

2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-12-7-3-4-8-13(12)17(21)18-11-15-14-9-5-6-10-16(14)20(2)19-15/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEZBHCUTLLWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NN(C3=C2CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reduction: The acylated product is then subjected to reduction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) to convert the acyl group to an alkane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

Insights :

- Benzodithiazine derivatives () may exhibit agrochemical properties due to sulfur-containing heterocycles, though the target compound’s indazole core lacks such electronegative atoms .

Physicochemical Properties

Spectral Data Comparison :

Notes:

Biological Activity

2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a synthetic compound belonging to the indazole derivative class. This compound exhibits a range of biological activities that make it significant for therapeutic applications, particularly in oncology and infectious diseases. The purpose of this article is to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.39 g/mol. The compound features an indazole core, which is known for its diverse biological properties.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, possess significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, underscoring the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been shown to inhibit the FGFR (Fibroblast Growth Factor Receptor) pathway, which is crucial in various cancers. The IC50 values for FGFR1 and FGFR2 inhibition were reported as follows:

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that the compound exhibits moderate antibacterial effects against Gram-positive bacteria with MIC (Minimum Inhibitory Concentration) values ranging from 32 to 64 µg/mL.

Case Studies

A notable case study involved patients with BRAFV600-mutant melanoma treated with indazole derivatives similar to our compound. These patients exhibited significant tumor reduction and improved overall survival rates when treated with doses up to 400 mg twice daily. The study concluded that compounds like this compound could be effective in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide, and how can reaction progress be monitored?

- Methodological Answer: A common approach involves condensation of 2-methylbenzoyl chloride with the primary amine group of the tetrahydroindazole scaffold under reflux in anhydrous ethanol. Reaction progress is monitored via TLC (e.g., CH₂Cl₂/AcOEt 9:1) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M]⁺ at m/z 412.1899) for purity assessment . For intermediates, hydrazine derivatives are synthesized via reflux with hydrazine hydrate, followed by oxidative cyclization using H₂O₂/NaOH under controlled exothermic conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and tetrahydroindazole backbone signals .

- X-Ray Crystallography: Use SHELXTL (Bruker AXS) or WinGX/ORTEP for structure refinement. Anisotropic displacement parameters are modeled to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

- Methodological Answer: Discrepancies in thermal parameters or occupancy factors may arise from disordered solvent molecules or twinning. Employ SHELXL’s TWIN/BASF commands for twin refinement . Validate models using R-factor convergence (<5% discrepancy) and Fo-Fc difference maps. For ambiguous electron density, alternate conformations are modeled with PART/SUMP restraints .

Q. What strategies optimize regioselectivity in functionalizing the tetrahydroindazole core?

- Methodological Answer: Regioselectivity is influenced by steric and electronic effects. For example, Rh(I)-catalyzed C–H activation requires directing groups (e.g., benzamide vs. naphthylamide). Inactive substrates like N-naphthalen-1-yl derivatives suggest steric hindrance disrupts metal coordination . Computational pre-screening (DFT) of transition states predicts favorable sites for substitution .

Q. How can structure-activity relationship (SAR) studies address conflicting bioassay results?

- Methodological Answer:

- Bioassay Design: Use standardized assays (e.g., enzyme inhibition at 10 µM) with positive/negative controls. For antifungal activity, compare IC₅₀ values against mepronil (a structural analog) .

- Computational SAR: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with His364 in CYP51). Conflicting data may arise from off-target effects; validate via knockout assays .

Q. What are the stability challenges for this compound under storage conditions?

- Methodological Answer: The tetrahydroindazole moiety is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via HPLC-MS; oxidative byproducts (e.g., indazole-N-oxide) elute earlier (retention time shift ~1.2 min) .

Q. Which computational methods predict binding affinity to biological targets?

- Methodological Answer:

- Docking: Use Schrödinger’s Glide with OPLS4 forcefield. Grids centered on catalytic sites (e.g., ATP-binding pocket of kinases).

- MD Simulations: GROMACS for 100-ns trajectories evaluates conformational stability (RMSD <2.0 Å). MM-PBSA calculates binding free energy (ΔG <–8 kcal/mol indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.